molecular formula C7H11NO B1275208 1-(3-furyl)-N-methylethanamine CAS No. 252372-11-5

1-(3-furyl)-N-methylethanamine

Cat. No. B1275208
CAS RN: 252372-11-5
M. Wt: 125.17 g/mol
InChI Key: BNKBQZFCTFGJOU-UHFFFAOYSA-N
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Description

The compound “1-(3-furyl)-N-methylethanamine” is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

A method for the synthesis of the previously unknown 1-(3-furyl)ethylamine and [1-(3-furyl)ethyl]-N-methylamine was developed. The 3-furylcarbaldehyde was converted sequentially to 3-cyanofuran and then 3-acetylfuran .


Molecular Structure Analysis

While specific structural information for “1-(3-furyl)-N-methylethanamine” was not found, related compounds such as 3-Dicyclopropylmethylene-4-E-[1-(2,5-dimethyl-3-furyl)ethylidene]-5-(4-nitrophenylcyanomethylenetetrahydrofuran-2-one have been studied .


Chemical Reactions Analysis

In a study, protonation of the highly reactive 1:1 intermediates produced in the reaction between alkyl(aryl) isocyanides and dibenzoylacetylene by isatin, led to vinylnitrilium cations, which underwent carbon-centered Michael-type addition with the conjugate base of the NH-acid to produce highly functionalized 1-(3-furyl)-1H-indole-2,3-diones .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Curtius Reaction and Chemical Transformations : Research by Pevzner (2011) explored the use of methyl (diethoxyphosphorylmethyl)furoates, including derivatives of furan compounds similar to 1-(3-furyl)-N-methylethanamine, in the Curtius reaction. This study revealed interesting transformations leading to stable isocyanates and subsequent conversion to various compounds, demonstrating the utility of furan derivatives in complex chemical reactions (Pevzner, 2011).

  • Synthesis of Pyrrolin-2-ones Derivatives : Rubtsova et al. (2020) investigated the synthesis of pyrrolidin-2-ones derivatives, using compounds that included furyl groups. Their research provides insight into the synthesis of new medicinal molecules, showing the potential of furyl compounds in pharmaceutical applications (Rubtsova et al., 2020).

  • Development of Novel Meatlike Aroma Compounds : A study by Mottram et al. (1995) examined the formation of meatlike aroma compounds from reactions involving furanthiols, including furyl derivatives. This research highlights the role of such compounds in flavor chemistry and food science (Mottram et al., 1995).

  • Synthesis of 3-Substituted Furylethylamines : Research by Shevchenko (2013) developed a method for synthesizing 1-(3-furyl)ethylamine and related compounds, showcasing the versatility of furyl derivatives in synthesizing new chemical entities (Shevchenko, 2013).

Biological and Pharmacological Research

  • Antifungal and Antibacterial Properties : Cierpucha et al. (2007) synthesized clavams with furyl derivatives and evaluated their antifungal, DD-peptidase, and β-lactamase inhibition properties. This research demonstrates the potential biomedical applications of furyl compounds (Cierpucha et al., 2007).

  • Investigation of Photochemical Properties : A study by Bąkowicz et al. (2015) on chalcone analogs, including furyl derivatives, revealed how pressure influences their molecular packing and photochemical properties. This has implications for materials science and photochemistry (Bąkowicz et al., 2015).

Safety and Hazards

Based on the safety data sheet for a related compound, 3-(3-Furyl)acrylic acid, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The synthesis of 3-substituted furylethylamines, including 1-(3-furyl)ethylamine and [1-(3-furyl)ethyl]-N-methylamine, has been developed . This could open up new possibilities for the synthesis of related compounds, including “1-(3-furyl)-N-methylethanamine”.

properties

IUPAC Name

1-(furan-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8-2)7-3-4-9-5-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKBQZFCTFGJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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